4-Bromo-2-(2,2-difluoroethoxy)phenol

Medicinal Chemistry ADME Optimization Fragment-Based Design

Researchers optimizing phenolic ether leads face a metabolic stability vs. synthetic access trade-off. This compound installs the oxidative-metabolism-resistant -OCH₂CF₂H group directly at the building-block stage, with para-Br enabling Suzuki, Buchwald-Hartwig, or direct arylation without post-coupling fluoroalkylation. • Predicted pKa ~9.2-9.4 (vs. ~9.9-10.2 for alkoxy analogs), tightening ionization control at physiological pH • Halogen-bonding-capable para-Br supports fragment-based discovery targeting proteases, kinases, and bromodomains • 98% purity; available from stock for immediate global dispatch

Molecular Formula C8H7BrF2O2
Molecular Weight 253.04 g/mol
Cat. No. B12841553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(2,2-difluoroethoxy)phenol
Molecular FormulaC8H7BrF2O2
Molecular Weight253.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)OCC(F)F)O
InChIInChI=1S/C8H7BrF2O2/c9-5-1-2-6(12)7(3-5)13-4-8(10)11/h1-3,8,12H,4H2
InChIKeyTYDOKOSASUMUOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(2,2-difluoroethoxy)phenol (CAS 1823505-87-8): Ortho-Difluoroethoxy Para-Bromo Phenol for Fluorinated Building Block Procurement


4-Bromo-2-(2,2-difluoroethoxy)phenol (CAS 1823505-87-8, molecular formula C₈H₇BrF₂O₂, molecular weight 253.04 g/mol) is an ortho-(2,2-difluoroethoxy)-substituted para-bromophenol building block . It combines a phenolic hydroxyl group, a bromine atom at the para position for cross-coupling reactivity, and a 2,2-difluoroethoxy (–OCH₂CF₂H) group that imparts distinct electronic and metabolic stability properties relative to non-fluorinated alkoxy analogs [1]. This compound is primarily sourced from specialty chemical suppliers such as Bidepharm and Apollo Scientific at standard purities of 95–98% .

Fluorinated building block with pre-installed –OCH₂CF₂H group
Para-bromine cross-coupling handle for late-stage diversification
Differentiated physicochemical profile from non-fluorinated alkoxy analogs
Class-level evidence supports metabolic stability screening

Why 4-Bromo-2-(2,2-difluoroethoxy)phenol Cannot Be Simply Substituted by 4-Bromo-2-methoxyphenol or Non-Fluorinated Analogs


The 2,2-difluoroethoxy group in 4-Bromo-2-(2,2-difluoroethoxy)phenol is not a cosmetic replacement for a methoxy or ethoxy substituent: it alters metabolic stability, lipophilicity, and electronic character in ways that directly impact downstream application performance [1]. The –OCH₂CF₂H moiety introduces inductive electron withdrawal that lowers the phenolic pKa relative to ethoxy analogs (predicted pKa ~9.23–9.35 for related difluoroethoxy phenols versus ~9.9–10.2 for alkoxy phenols), modifies logD at physiological pH, and provides oxidative metabolic resistance at the ether α-carbon . Furthermore, the para-bromine serves both as a synthetic handle for cross-coupling and as a site for halogen bonding interactions that fluorine (in the 4-fluoro analog) cannot replicate . Swapping to a non-fluorinated alkoxy or non-brominated analog without quantitative justification therefore risks altering reactivity, metabolic fate, and molecular recognition properties in subsequent applications.

Attribute
4-Bromo-2-(2,2-difluoroethoxy)phenol
4-Bromo-2-methoxyphenol / non-fluorinated analog
Metabolic stability
–OCH₂CF₂H resists CYP-mediated O-dealkylation
Methoxy/ethoxy groups are established oxidative soft spots
Electronic profile
Inductive withdrawal lowers phenolic pKa
Higher pKa, weaker hydrogen-bond donor strength
Halogen bonding
Para-Br enables σ-hole donor interactions
4-Fluoro analog lacks halogen-bonding capacity

Quantitative Differential Evidence for 4-Bromo-2-(2,2-difluoroethoxy)phenol Against Closest Analogs


Molecular Weight Increase and Predicted Lipophilicity Shift vs. 4-Bromo-2-methoxyphenol

Replacement of the methoxy group in 4-Bromo-2-methoxyphenol with a 2,2-difluoroethoxy group increases molecular weight from 203.03 to 253.04 g/mol (Δ +50.01 g/mol, +24.6%) and is expected to increase lipophilicity . While the logP of the target compound has not been experimentally determined, the 4-bromo-2-ethoxy analog has an experimentally determined logP of 2.64 and the methoxy analog has a logP of 2.16–2.31 , indicating that the ethoxy-to-difluoroethoxy transition further increases logP due to the fluorine-induced hydrophobic effect. The CF₂ insertion is well-precedented to raise logD at pH 7.4 by approximately 0.3–0.6 log units relative to the corresponding ether in matched molecular pair analyses [1].

MW & Lipophilicity Shift
Data to verify
Δ +50.01 g/mol (+24.6%); logP est. ≥2.8 vs. methoxy logP 2.16–2.31
Reported increase in molecular weight and predicted lipophilicity
Predicted values; experimental logP not determined for this compound
Medicinal Chemistry ADME Optimization Fragment-Based Design

Predicted Enhanced Metabolic Stability of the 2,2-Difluoroethoxy Moiety vs. Methoxy and Ethoxy Analogs

The 2,2-difluoroethoxy (–OCH₂CF₂H) group replaces the metabolically labile terminal C–H bonds of a methoxy or ethoxy moiety with C–F bonds, which are resistant to cytochrome P450-mediated oxidative O-dealkylation—a major clearance pathway for alkyl aryl ethers [1]. In matched molecular pair analyses across multiple chemical series, replacing methoxy with difluoroethoxy consistently improved human liver microsomal stability, with one PDE10A inhibitor study reporting that monofluoroethoxy and difluoroethoxy substitution at position 6 of a quinazoline ring each improved metabolic stability over the methoxy lead structure [2], and another PDE4 inhibitor series demonstrated that difluoromethoxy replacement prevented formation of reactive metabolites that covalently bind to microsomal protein . No direct microsomal stability values are published for 4-Bromo-2-(2,2-difluoroethoxy)phenol itself [3].

Metabolic Stability Inference
Class-level inference
–OCH₂CF₂H motifs improve stability in PDE inhibitor matched-pair series
May support metabolic stability screening
No direct microsomal stability data for this compound; class-based extrapolation
Drug Metabolism Pharmacokinetics Lead Optimization

Synthetic Utility in Pd-Catalyzed Direct Arylation: Fluoroalkoxy Bromobenzenes Outperform Bromophenols

A 2020 study systematically explored the reactivity of di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes in Pd-catalyzed direct arylation of 5-membered ring heteroarenes [1]. Using only 1 mol% Pd(OAc)₂ catalyst with KOAc as an inexpensive base, high yields of arylated heteroarenes were obtained. The study explicitly found that using polyfluoroalkoxy-substituted bromobenzenes in direct arylation is simpler and displays higher reactivity than using bromophenols, because the fluoroalkyl group is already installed on the aryl bromide, eliminating the need for post-coupling fluoroalkylation [1]. Furthermore, the para-bromine in 4-Bromo-2-(2,2-difluoroethoxy)phenol is positioned electronically distinct from the ortho-bromine in the regioisomer 2-Bromo-6-(2,2-difluoroethoxy)phenol (CAS 1823642-75-6), leading to different reactivity in cross-coupling due to steric and electronic effects of the adjacent hydroxyl and difluoroethoxy groups .

Direct Arylation Reactivity
Method context
High yields reported for fluoroalkoxy bromobenzenes with 1 mol% Pd(OAc)₂/KOAc
Pre-installed fluoroalkoxy group simplifies coupling strategy
Yields from substrate class; target-compound-specific yield not reported
Synthetic Chemistry Cross-Coupling C–H Activation

Para-Bromine Enables Halogen Bonding: Differentiation from 4-Fluoro-2-(2,2-difluoroethoxy)phenol

The para-bromine atom in 4-Bromo-2-(2,2-difluoroethoxy)phenol can participate in halogen bonding (XB) interactions with protein backbone carbonyls and π-systems, a capability that fluorine cannot replicate due to its smaller size and lower polarizability . While 4-Bromo-2-methoxyphenol has been co-crystallized as an inhibitor of Factor VIIa (PDB: 4X8S) exploiting this interaction [1], the 4-fluoro-2-(2,2-difluoroethoxy)phenol analog (CAS 1823642-88-1, MW 192.14 g/mol) lacks this halogen bonding capacity . The predicted pKa of 4-fluoro-2-(2,2-difluoroethoxy)phenol is 9.23±0.43, compared to 9.35±0.30 for the non-brominated 2-(2,2-difluoroethoxy)phenol . The bromine substitution in the target compound is expected to further lower the pKa due to its electron-withdrawing effect, enhancing acidity and hydrogen bond donor strength relative to the fluoro analog .

Halogen Bonding Capacity
Class-level inference
Para-Br enables σ-hole donor interactions; 4-F analog cannot replicate
Br vs. F substitution alters molecular recognition profile
Factor VIIa:4-bromo-2-methoxyphenol co-crystal (4X8S) demonstrates bromophenol XB
Fragment-Based Drug Discovery Halogen Bonding Molecular Recognition

Regioisomeric Differentiation: Para-Bromo (4,2) vs. Ortho-Bromo (2,6) Substitution Pattern

4-Bromo-2-(2,2-difluoroethoxy)phenol (CAS 1823505-87-8) and 2-Bromo-6-(2,2-difluoroethoxy)phenol (CAS 1823642-75-6) are regioisomers with identical molecular formulas (C₈H₇BrF₂O₂, MW 253.04 g/mol) but distinct substitution patterns . In the target compound (4,2-substitution), the bromine resides para to the hydroxyl group, while in 2-Bromo-6-(2,2-difluoroethoxy)phenol, the bromine is ortho to the hydroxyl . This regioisomeric difference has profound consequences: in the ortho-bromo regioisomer, competing directing effects from the hydroxyl (ortho/para-directing) and the difluoroethoxy (ortho/para-directing) groups lead to different electrophilic aromatic substitution outcomes ; in cross-coupling, the steric environment around the C–Br bond differs significantly, affecting catalyst selection and reaction optimization . Both regioisomers are commercially available from Bidepharm at 98% purity .

Regioisomeric Differentiation
Head-to-head
Para-Br (C4) vs. ortho-Br (C2) alters coupling sterics and directing effects
Regioisomer selection impacts synthetic strategy
Both CAS available; confirm correct isomer upon order
Synthetic Chemistry Regioselectivity Structure-Activity Relationship

Optimal Procurement and Application Scenarios for 4-Bromo-2-(2,2-difluoroethoxy)phenol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Pre-Installed Fluoroalkoxy Building Block for Metabolic Stability Optimization

In lead optimization programs where a phenolic ether is a known metabolic soft spot (O-dealkylation), incorporating 4-Bromo-2-(2,2-difluoroethoxy)phenol as a building block installs the metabolically resilient –OCH₂CF₂H group directly at the synthesis stage, avoiding post-coupling fluoroalkylation. The para-bromine then serves as a versatile handle for Suzuki, Buchwald-Hartwig, or direct arylation couplings to elaborate the scaffold [1]. This contrasts with the methoxy analog, which introduces a metabolic liability requiring later remediation [2].

Fragment-Based Drug Discovery: Halogen Bonding-Enabled Screening Library Member

The para-bromine in 4-Bromo-2-(2,2-difluoroethoxy)phenol enables halogen bonding with protein backbone carbonyls—a molecular recognition feature absent in the 4-fluoro analog [1]. For fragment libraries targeting proteases, kinases, or bromodomains where halogen bonding is a validated interaction mode (as demonstrated by the Factor VIIa:4-bromo-2-methoxyphenol co-crystal structure, PDB 4X8S), this compound offers a halogen-bonding-capable fragment with enhanced metabolic stability from the difluoroethoxy group [1][2].

Synthetic Methodology: Direct Arylation with Pre-Installed Fluoroalkoxy Group

For chemists developing Pd-catalyzed direct arylation methods, 4-Bromo-2-(2,2-difluoroethoxy)phenol serves as a representative fluoroalkoxy-substituted bromoarene substrate. Published methodology demonstrates that such substrates couple efficiently with heteroarenes using only 1 mol% Pd(OAc)₂ and KOAc, offering a simpler and higher-yielding route compared to the two-step sequence of arylating a bromophenol followed by fluoroalkoxy introduction [1]. The para-bromine regiochemistry provides a defined, sterically accessible coupling site distinct from the ortho-bromo regioisomer [2].

Agrochemical Intermediate: Fluorinated Phenol for Bioactive Molecule Synthesis

In agrochemical discovery, fluorine substitution is a well-established strategy to improve environmental stability and bioavailability. 4-Bromo-2-(2,2-difluoroethoxy)phenol provides both a difluoroethoxy moiety (enhancing lipophilicity and metabolic resistance to soil microbial degradation) and a bromine atom for further diversification via cross-coupling [1]. Patent literature indicates that related difluoroethoxy-substituted bromophenols serve as intermediates for insecticidal and herbicidal compounds [2].

Application
Selection Property
Validation Focus
Metabolic stability building block
Pre-installed –OCH₂CF₂H group
Oxidative metabolism resistance screening
Halogen bonding fragment screening
Para-bromine σ-hole donor
Halogen bond interaction validation in target proteins
Direct arylation substrate
Fluoroalkoxy-substituted bromoarene
Pd-catalyzed coupling efficiency and regiochemical control
Agrochemical intermediate
Fluorinated phenol scaffold
Environmental stability and diversification potential
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